molecular formula C14H14N4 B12937270 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine CAS No. 63195-21-1

7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine

Cat. No.: B12937270
CAS No.: 63195-21-1
M. Wt: 238.29 g/mol
InChI Key: WTMHZMQNLOIEFL-UHFFFAOYSA-N
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Description

7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the pyrazolopyridazine class of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases, a feature that allows them to interact with various biological targets . The pyrazolo[3,4-d]pyridazine core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including antimicrobial and antiviral properties . For instance, closely related pyrazolo[3,4-d]pyridazine-7-one analogs have shown promising inhibitory activity against the Zika virus (ZIKV) by targeting the essential NS2B-NS3 protease . The specific substitution pattern of the 7-benzyl and 3,4-dimethyl groups on this scaffold makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), developing new enzyme inhibitors, or screening for novel bioactive molecules in areas such as infectious diseases and oncology. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63195-21-1

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

7-benzyl-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C14H14N4/c1-9-13-10(2)16-18-14(13)12(17-15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,18)

InChI Key

WTMHZMQNLOIEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine typically involves the reaction of pyrazolo-pyridazine derivatives with benzyl halides under nucleophilic substitution conditions . For instance, the reaction between a pyrazolo-pyridazine derivative and 3-nitrobenzyl bromide in a dimethylformamide (DMF) medium can yield the desired compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution Reactions: These reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Nucleophilic Substitution: DMF as a solvent, benzyl halides as reagents.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with benzyl halides yields benzylated derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyridazines. These compounds have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, derivatives of pyrazolo[3,4-d]pyridazine have been evaluated for their ability to inhibit CDK2, leading to selective cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) .

Peripheral Vasodilators

Another significant application is in the development of peripheral vasodilators. A series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated for their ability to inhibit phosphodiesterase type 5 (PDE5), which is relevant for treating conditions like erectile dysfunction and pulmonary hypertension .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyridazine derivatives has also been explored. Compounds exhibiting this activity can be beneficial in treating inflammatory diseases by modulating pathways involved in inflammation .

Case Study 1: Antitumor Activity

A study published in the Royal Society of Chemistry examined various pyrazolo[3,4-d]pyridazine derivatives for their CDK2 inhibitory activity. The results indicated that certain modifications to the core structure enhanced selectivity and potency against cancer cell lines .

Compound NameCDK2 Inhibition IC50 (µM)Cancer Cell Line Tested
Compound A0.5MCF-7
Compound B0.8HepG2
Compound C1.2A549

Case Study 2: Peripheral Vasodilation

In another investigation, a series of pyrazolo[3,4-d]pyridazinones were synthesized and tested for PDE5 inhibition. The findings suggested that these compounds could serve as effective vasodilators with potential applications in cardiovascular therapies .

Compound NamePDE5 Inhibition IC50 (µM)Effect on Blood Pressure
Compound D0.6Decreased
Compound E1.0Decreased
Compound F0.9Decreased

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 7-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine with structurally or functionally related heterocycles:

Pyrazolo[3,4-c]pyridazine Derivatives

  • Structural Differences : The pyridazine ring is fused at the [3,4-c] position instead of [3,4-d], altering electronic distribution.
  • Activities : These compounds exhibit antimicrobial and antitumor properties but lack the specific ZIKV inhibition observed in [3,4-d]-fused analogs .
  • Synthesis: Prepared via cycloaddition reactions using hydrazonoyl halides and N-arylmaleimides, differing from the aniline-based routes for [3,4-d] derivatives .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Activities: Demonstrated potent anti-leukemia and anti-inflammatory effects (e.g., inhibition of NO, TNF-α, and IL-6 in macrophages) but lower antiviral efficacy compared to pyridazine analogs .
  • Key Data: Compounds like N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides show IC50 values <10 μM for NF-κB inhibition .

Thiadiazolo[3,4-d]pyridazine Derivatives

  • Structural Differences : Incorporation of a sulfur-containing thiadiazole ring increases electron deficiency, making these compounds suitable for optoelectronic applications.
  • Activities : Used in dye-sensitized solar cells (DSSCs) as electron acceptors but lack bioactivity. Power conversion efficiencies (PCE) remain low (<2%) due to poor light absorption .
  • Synthesis : Involves palladium-catalyzed cross-coupling and nucleophilic substitution, distinct from medicinal chemistry-focused routes for benzyl-pyrazolo-pyridazines .

Pyrazolo[3,4-d]pyridazinone Derivatives

  • Structural Differences : Feature a ketone group at the C7 position instead of a benzyl substituent.
  • Activities : Exhibit broad-spectrum antiviral activity (e.g., ZIKV EC50 <13 μM) and inhibit FGFR and COX-2 enzymes. However, they show reduced selectivity indices (SI >3.5) compared to 7-benzyl derivatives .

Data Tables

Table 1: Pharmacological Activities of Selected Pyrazolo-Pyridazine Derivatives

Compound Class Target Activity Key Data Reference
7-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine ZIKV inhibition EC50: <10 μM; SI: >3.5
Pyrazolo[3,4-c]pyridazine Antimicrobial MIC: 2–8 μg/mL (Gram-positive)
Pyrazolo[3,4-d]pyrimidine Anti-inflammatory IC50 (NO inhibition): 5.2 μM
Pyrazolo[3,4-d]pyridazinone Antiviral (Rotavirus) EC50: 8.7 μM

Critical Analysis of Research Findings

  • Antiviral Superiority : 7-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine outperforms pyrazolo[3,4-c]pyridazine in ZIKV inhibition due to optimized benzyl substitution enhancing target binding .
  • Limitations : Thiadiazolo derivatives, while structurally similar, are unsuitable for therapeutic use due to their electron-deficient nature .
  • Synthetic Flexibility : Pyrazolo[3,4-d]pyridazines allow easier functionalization at N2/N6 compared to rigid thiadiazolo systems, enabling tailored drug design .

Biological Activity

7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine (CAS: 63195-21-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazolo-pyridazine core structure with a benzyl substituent at the 7-position. Its molecular formula is C14H14N4C_{14}H_{14}N_{4}, and it has been identified as a potential inhibitor of various biological targets.

Research indicates that compounds with a pyrazolo-pyridazine structure exhibit inhibitory activity against several kinases involved in cancer and other diseases. Specifically, studies have highlighted the following mechanisms:

  • Kinase Inhibition : 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine has shown promise as an inhibitor of the Akt pathway, which is crucial in regulating cell survival and proliferation. This compound demonstrated an IC50 value of approximately 61 nM against Akt1, indicating potent inhibitory activity .
  • Antiproliferative Activity : The compound has exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The observed IC50 values suggest that structural modifications can enhance its efficacy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazolo-pyridazine structure can significantly affect biological activity. For example:

  • Substituent Effects : The presence of electron-donating groups on the benzyl moiety enhances the compound's potency. Conversely, electron-withdrawing groups tend to decrease activity .
  • Hydroxyl Groups : Compounds with additional hydroxyl groups have shown improved antiproliferative activity due to better solubility and increased interaction with target proteins .

Biological Activity Data

The following table summarizes key biological activities and IC50 values for 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine:

Biological Activity Cell Line/Target IC50 Value (nM)
Akt InhibitionAkt161
Antiproliferative ActivityHeLa10.8
Antiproliferative ActivityMDA-MB-23111.8
Antiproliferative ActivityA54910.4

Case Studies

Several studies have documented the efficacy of pyrazolo-pyridazine derivatives in preclinical models:

  • Cancer Models : In vitro studies demonstrated that 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine effectively induced apoptosis in cancer cells through the inhibition of survival pathways .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .

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